

Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

Cat. No.: *B185116*

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Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of **N-Phenylcyclohexanecarboxamide**. Detailed step-by-step experimental protocols are outlined, accompanied by a summary of key quantitative data. Furthermore, potential applications in drug development are discussed, with a focus on its role as a potential enzyme inhibitor. A proposed mechanism of action targeting the Poly(ADP-ribose) polymerase (PARP) signaling pathway is illustrated, providing a basis for further investigation into its therapeutic potential.

Introduction

N-Phenylcyclohexanecarboxamide is an amide derivative that has garnered interest in medicinal chemistry due to its structural features, which are common in various biologically active compounds. The presence of a cyclohexyl ring and a phenylamide moiety suggests its potential to interact with biological targets such as enzymes and receptors. This document outlines a reliable method for the synthesis of **N-Phenylcyclohexanecarboxamide** and provides detailed characterization data to ensure reproducibility and facilitate its use in research and drug development.

Experimental Protocols

Synthesis of N-Phenylcyclohexanecarboxamide

N-Phenylcyclohexanecarboxamide can be synthesized via the acylation of aniline with cyclohexanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

Materials:

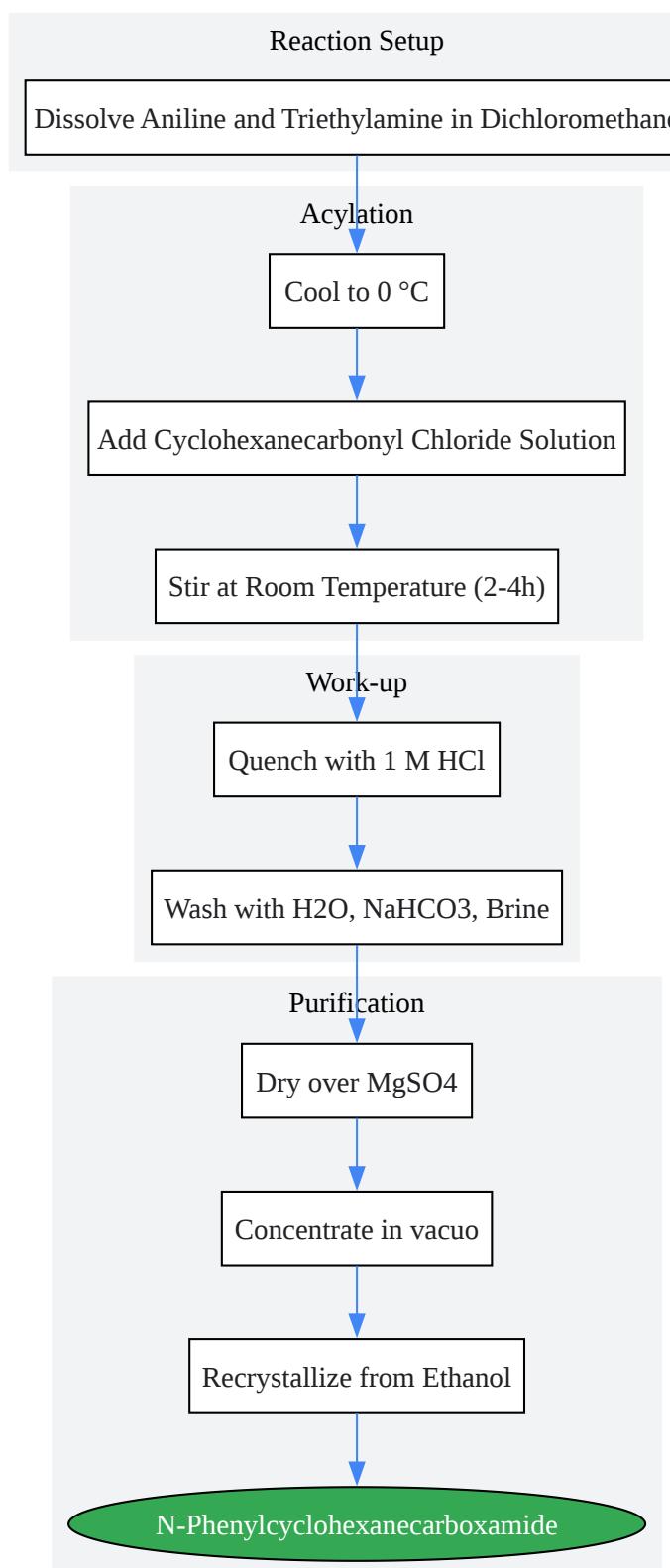
- Aniline
- Cyclohexanecarbonyl chloride
- Triethylamine (Et₃N) or Pyridine
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethanol for recrystallization

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by recrystallization from ethanol to yield **N-Phenylcyclohexanecarboxamide** as a white solid.[1]

Experimental Workflow for the Synthesis of **N-Phenylcyclohexanecarboxamide**

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Caption: Workflow for the synthesis of **N-Phenylcyclohexanecarboxamide**.

Data Presentation

The following table summarizes the key quantitative data for the synthesized **N-Phenylcyclohexanecarboxamide**.

| Parameter | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₃ H ₁₇ NO | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 138-140 °C | [3] |
| Yield | High (specific yield depends on reaction scale) | |
| HRMS (ESI)m/z | [M+H] ⁺ calcd for C ₁₃ H ₁₈ NO: 204.1388, found 204.1389 | [3] |

Characterization Data

¹H NMR Spectroscopy

- ¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H).[3]

¹³C NMR Spectroscopy

- ¹³C NMR (150 MHz, CDCl₃) δ (ppm): 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C).[3]

FTIR Spectroscopy

The FTIR spectrum of **N-Phenylcyclohexanecarboxamide** would be expected to show the following characteristic absorption bands:

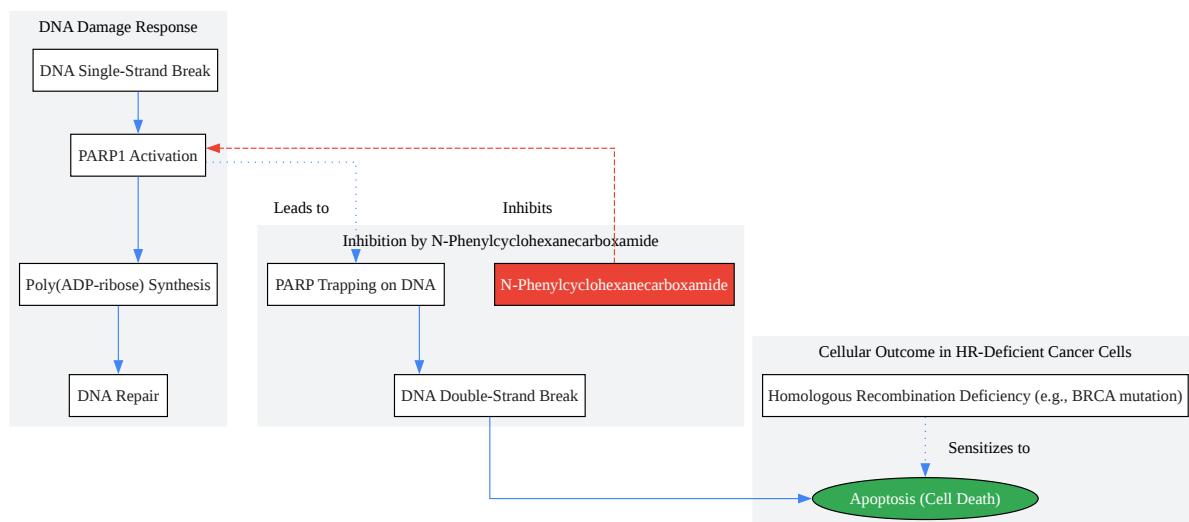
| Wavenumber (cm ⁻¹) | Functional Group | Description |
|--------------------------------|-----------------------|----------------------|
| ~3300 | N-H (Amide) | Stretching vibration |
| ~3050 | C-H (Aromatic) | Stretching vibration |
| ~2930, ~2850 | C-H (Aliphatic) | Stretching vibration |
| ~1660 | C=O (Amide I) | Stretching vibration |
| ~1540 | N-H bend, C-N stretch | Amide II band |
| ~1600, ~1490 | C=C (Aromatic) | Ring stretching |

Potential Biological Activity and Signaling Pathway

While specific biological activity for **N-Phenylcyclohexanecarboxamide** is not extensively documented, its structural similarity to other N-acyl anilides and benzamide derivatives suggests potential as an enzyme inhibitor. For instance, the benzamide moiety is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.^[3] Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, making it a valuable target in oncology.

Proposed Signaling Pathway: PARP Inhibition

The diagram below illustrates the proposed mechanism of action of **N-Phenylcyclohexanecarboxamide** as a PARP inhibitor. By binding to the active site of PARP, it could prevent the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to the accumulation of DNA double-strand breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), these lesions cannot be repaired, resulting in cell death.



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Caption: Proposed mechanism of PARP inhibition by **N-Phenylcyclohexanecarboxamide**.

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